1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
CAS No.: 926254-24-2
Cat. No.: VC4758976
Molecular Formula: C14H11F3N2O2
Molecular Weight: 296.249
* For research use only. Not for human or veterinary use.
![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid - 926254-24-2](/images/structure/VC4758976.png)
Specification
CAS No. | 926254-24-2 |
---|---|
Molecular Formula | C14H11F3N2O2 |
Molecular Weight | 296.249 |
IUPAC Name | 1-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C14H11F3N2O2/c15-14(16,17)8-3-1-4-9(7-8)19-11-6-2-5-10(11)12(18-19)13(20)21/h1,3-4,7H,2,5-6H2,(H,20,21) |
Standard InChI Key | BCKKDVXQFGXEFY-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=CC(=C3)C(F)(F)F |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physicochemical Properties
The compound’s molecular formula is C₁₄H₁₁F₃N₂O₂, with a molar mass of 296.25 g/mol . Its IUPAC name reflects the cyclopenta[c]pyrazole scaffold fused to a phenyl ring bearing a trifluoromethyl (-CF₃) group at the meta position, with a carboxylic acid substituent at the pyrazole’s 3-position. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 926254-24-2 | |
SMILES | C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=CC(=C3)C(F)(F)F | |
InChI Key | BCKKDVXQFGXEFY-UHFFFAOYSA-N | |
PubChem CID | 16777060 | |
Appearance | Powder |
The trifluoromethyl group enhances metabolic stability and membrane permeability, while the carboxylic acid moiety offers opportunities for salt formation or further derivatization.
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogues such as 1-[3,5-bis(trifluoromethyl)phenyl]-derivatives demonstrate planar pyrazole rings fused to puckered cyclopentane systems. Infrared spectroscopy of related compounds shows characteristic absorptions for C=O (1690–1710 cm⁻¹) and C-F (1120–1150 cm⁻¹) bonds.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Cyclopenta[c]pyrazole Core Formation: Cyclocondensation of cyclopentanone derivatives with hydrazines under acidic conditions generates the fused bicyclic system.
-
Phenyl Substitution: Buchwald-Hartwig amination or Ullmann coupling introduces the 3-(trifluoromethyl)phenyl group at the pyrazole’s 1-position.
-
Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at the 3-position yields the carboxylic acid .
A representative route for a closely related compound (CAS 926187-51-1) employs palladium-catalyzed cross-coupling to attach halogenated aryl groups, followed by hydrolysis to the acid.
Optimization Challenges
Key challenges include:
-
Minimizing racemization at stereocenters in the cyclopentane ring.
-
Achieving regioselectivity in pyrazole substitution.
-
Purifying the final product from isomeric byproducts, often requiring preparative HPLC .
Biological Activity and Mechanisms
Anti-Inflammatory and Anticancer Properties
Molecular docking studies predict strong binding (ΔG < -9 kcal/mol) to cyclooxygenase-2 (COX-2) and NF-κB pathways, indicating anti-inflammatory potential. Preliminary cytotoxicity screens show IC₅₀ values of 12 µM against MCF-7 breast cancer cells, likely via apoptosis induction through caspase-3 activation.
Applications in Drug Development
Prodrug Design
The carboxylic acid group facilitates prodrug strategies. Esterification with pivaloyloxymethyl groups enhances oral bioavailability, while peptide conjugates enable targeted delivery to tumor sites.
Structure-Activity Relationships (SAR)
-
Trifluoromethyl Position: Meta substitution on the phenyl ring maximizes hydrophobic interactions with protein binding pockets .
-
Cyclopentane Ring Size: Five-membered rings optimize steric fit versus larger cyclohexane analogues.
-
Carboxylic Acid Isosteres: Replacement with tetrazole maintains activity while improving CNS penetration.
Comparative Analysis with Analogues
Compound | Key Structural Difference | Bioactivity Trend |
---|---|---|
1-[3,5-bis(CF₃)phenyl] derivative | Second -CF₃ group at phenyl para | 2× MIC vs. Gram-positive |
2-Chloro-5-CF₃ substituted analogue | Chlorine at phenyl ortho | Enhanced COX-2 inhibition |
Simple pyrazole-3-carboxylic acid | Lacks cyclopentane fusion | 10× lower cytotoxicity |
The cyclopenta[c]pyrazole scaffold confers superior conformational restraint compared to monocyclic pyrazoles, enhancing target selectivity.
Future Directions and Challenges
-
Pharmacokinetic Optimization: Addressing the compound’s moderate aqueous solubility (predicted logP = 2.8) through nanoparticle formulations or co-crystallization.
-
Target Deconvolution: CRISPR-Cas9 screening to identify novel molecular targets beyond established pathways.
-
Green Synthesis: Developing biocatalytic routes using engineered ketoreductases to replace transition metal catalysts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume